molecular formula C11H12O3 B095133 3-Allyloxy-4-methoxybenzaldehyde CAS No. 18075-40-6

3-Allyloxy-4-methoxybenzaldehyde

Cat. No. B095133
CAS RN: 18075-40-6
M. Wt: 192.21 g/mol
InChI Key: WUDYMKBALKOCCE-UHFFFAOYSA-N
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Description

3-Allyloxy-4-methoxybenzaldehyde is a chemical compound that is structurally related to various other compounds discussed in the literature. While the specific compound is not directly studied in the provided papers, its structural analogs have been synthesized and investigated for their chemical and physical properties, as well as their potential applications in various fields such as organic synthesis and materials science.

Synthesis Analysis

The synthesis of compounds structurally related to 3-Allyloxy-4-methoxybenzaldehyde involves various strategies. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes, which are structurally similar to the compound of interest . Additionally, the synthesis of [3-^13C]-2,3-dihydroxy-4-methoxybenzaldehyde from a non-aromatic precursor through a multi-step process including cyclization and aromatization steps has been reported . These methods could potentially be adapted to synthesize 3-Allyloxy-4-methoxybenzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds related to 3-Allyloxy-4-methoxybenzaldehyde has been investigated using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes has been determined, revealing the geometry around the central metal atoms . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ^5,4λ^5,6λ^5-triazatriphosphin-2-yl)oxy]benzaldehyde has been elucidated by X-ray analysis . These studies provide insights into the structural aspects of methoxybenzaldehyde derivatives.

Chemical Reactions Analysis

The chemical reactivity of methoxybenzaldehyde derivatives has been explored in various contexts. For instance, 2-allyloxy-3-methoxybenzaldehyde has been used as a precursor for the synthesis of benzofurans, demonstrating its potential in forming heterocyclic compounds . The electrochemical behavior of 3,4-dihydroxybenzaldehyde in methanol has also been studied, showing that it can undergo methoxylation and dimerization reactions . These findings suggest that 3-Allyloxy-4-methoxybenzaldehyde may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives have been characterized through spectroscopic and computational methods. For example, the vibrational frequencies, NMR chemical shifts, UV-vis spectra, and other properties of 4-hexyloxy-3-methoxybenzaldehyde have been investigated using density functional theory (DFT) and compared with experimental data . Additionally, the physicochemical properties of a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde have been studied, including its heat of fusion, entropy of fusion, and refractive index . These studies provide a foundation for understanding the properties of 3-Allyloxy-4-methoxybenzaldehyde.

Scientific Research Applications

  • Anticancer Activity: A study synthesized C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene from 3-Allyloxy-4-methoxybenzaldehyde and found it to exhibit cytotoxic activity against HeLa and T47D cells, suggesting potential anticancer applications (Sayekti et al., 2021).

  • Spectroscopic Investigations: Another study focused on the spectroscopic properties of 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, which could have implications for flavoring agents and in the study of molecular structures (Abbas et al., 2016).

  • Synthesis of Naturally Occurring Benzofurans: 3-Allyloxy-4-methoxybenzaldehyde was used in the synthesis of naturally occurring 5-allyl-2-aryl-7-methoxybenzofurans, which have various applications in organic chemistry and possibly pharmacology (Mali & Massey, 1998).

  • Synthesis of Vanillin: A review paper describes the synthesis methods of vanillin, for which 4-hydroxy-3-methoxybenzaldehyde is a key intermediate. This compound is widely used in the pharmaceutical, perfumery, and food flavoring industries (Ju & Xin, 2003).

  • Synthesis of Benzo-fused Heterocycles: Ruthenium-mediated isomerization and ring-closing metathesis were used to convert 2-allyl-3-isopropoxy-4-methoxybenzaldehyde into various nitrogen- and oxygen-containing benzo-fused heterocycles, highlighting its utility in advanced organic synthesis (Otterlo et al., 2003).

  • 'Turn-on' Chemosensor for Zinc Detection: A novel compound synthesized from 5-allyl-2-hydroxy-3-methoxybenzaldehyde was developed as a chemosensor for detecting bioactive zinc(II) ions, demonstrating applications in biochemistry and medical diagnostics (Patil et al., 2018).

  • Green Synthesis and Analysis of Schiff Bases: Schiff bases of 4-hydroxy-3-methoxybenzaldehyde were prepared for studies using high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry, indicating applications in analytical chemistry (Chigurupati et al., 2017).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information on the potential hazards of the compound, safe handling and storage procedures, and measures to take in case of exposure or accidents.

properties

IUPAC Name

4-methoxy-3-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDYMKBALKOCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336501
Record name 3-ALLYLOXY-4-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyloxy-4-methoxybenzaldehyde

CAS RN

18075-40-6
Record name 3-ALLYLOXY-4-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isovanillin (76 g) was dissolved in a stirred mixture of potassium carbonate (104 g) and acetone (450 mls) followed by the dropwise addittion of allyl bromide (67 g) over ca. 20 mins. The mixture was refluxed for 5 hours, cooled and filtered. The solvent was removed from the filtrate under reduced pressure and the residue was distilled under vacuum to yield 3-allyloxy-4-methoxybenzaldehyde (85 g), b.p. 137°-150° C. at 1.5 mbar.
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Synthesis routes and methods II

Procedure details

The title compound was prepared analogously to 3-ethoxy-4-methyl-benzaldehyde (intermediate B21, vide infra) by reaction of 3-hydroxy-4-methoxy-benzaldehyde with allylbromide in DMF using K2CO3 as base (see also A. W. White, R. Almassy, A. H. Calvert, N.J. Curtin, R. J. Griffin, Z. Hostomsky, K. Maegley, D. R. Newell, S. Srinivasan and B. T. Golding J. Med. Chem. 2000, 43, 4084-4097).
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Synthesis routes and methods III

Procedure details

The title compound was prepared analogously to 3-ethoxy-4-methyl-benzaldehyde (intermediate B19, vide infra) by reaction of 3-hydroxy-4-methoxy-benzaldehyde with allylbromide in DMF using K2CO3 as base (see also A. W. White, R. Almassy, A. H. Calvert, N. J. Curtin, R. J. Griffin, Z. Hostomsky, K. Maegley, D. R. Newell, S. Srinivasan and B. T. Golding J. Med. Chem. 2000, 43, 4084-4097).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JL Panayides - 2005 - wiredspace.wits.ac.za
The first part of the dissertation involves the use of ring closing metathesis (RCM) and ruthenium mediated isomerisation-RCM tandem reactions to form a wide range of …
Number of citations: 6 wiredspace.wits.ac.za
JM Gießel, A Loesche, S Hoenke, R Csuk - Results in Chemistry, 2019 - Elsevier
In the search for new, non-cytotoxic substances for use as flavours and fragrances, isovanillin (1), vanillin (6), 3,4-dimethoxy-styrene (11) and veratraldehyde (14) were used as starting …
Number of citations: 9 www.sciencedirect.com
DF Vargas, EL Larghi, TS Kaufman - Synthesis, 2019 - thieme-connect.com
A straightforward approach toward a decorated cyclopenta[ij]isoquinoline embodying the ABC-ring system characteristic of the azafluoranthene (triclisine), tropoisoquinoline (…
Number of citations: 4 www.thieme-connect.com
A Ghabi, J Brahmi, F Alminderej, S Messaoudi… - Bioorganic …, 2020 - Elsevier
A series of novel isoxazolidines based on benzaldehyde derivatives have been synthesized from the cycloaddition of chiral menthone-based nitrone and allyl phenyl ethers. All …
Number of citations: 29 www.sciencedirect.com
AV Narsaiah, JK Kumar, P Narsimha - Synthesis, 2010 - thieme-connect.com
Indium triflate catalyzes efficiently the one-pot three-component condensation of aldehydes, amines, and allyltributylstannane to afford the corresponding products of homoallylic amines …
Number of citations: 12 www.thieme-connect.com
DV Nguyen - 2019 - digital.car.chula.ac.th
Diabetes and diabetic nephropathy are two noticeable disorders in modern life. Chalcones are considered as a feasible candidate for these medication disorders due to the capability to …
Number of citations: 0 digital.car.chula.ac.th
ABJ Bracca, TS Kaufman - 2007 - Wiley Online Library
… Without further purification, a solution of 3-allyloxy-4-methoxybenzaldehyde (11, 1110 mg, 5.78 mmol) in 1,2-dichlorobenzene (6 mL) was purged with dry argon and then heated to …
JA Bull - 2008 - search.proquest.com
The catalytic activity of a number of imidazolylidene copper (I) chloride complexes towards Atom Transfer Radical Cyclisation (ATRC) reactions were compared to other catalyst systems …
Number of citations: 0 search.proquest.com
LM Sigua - 2017 - csueastbay-dspace.calstate.edu
Galactonate-binding aptamers were isolated using a technique called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). This iterative process was able to remove …
Number of citations: 3 csueastbay-dspace.calstate.edu
C Queffélec, F Bailly, P Cotelle - Synthesis, 2006 - thieme-connect.com
… A solution of 3-allyloxy-4-methoxybenzaldehyde (6.316 g, 32.90 mmol) in dimethylacetamide (9.2 mL) was stirred at 180 C for 10 h. The cold solution was poured into aq 2 N NaOH soln …
Number of citations: 6 www.thieme-connect.com

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